molecular formula C9H13N3O3 B13100600 N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine

N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine

Cat. No.: B13100600
M. Wt: 211.22 g/mol
InChI Key: IEGMEDVUGXKOOH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine (CAS 1346675-75-9) is an ethanamine derivative with a dimethylamino group and a 6-nitropyridin-3-yloxy substituent. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of 211.22 g/mol . The compound is stored at 2–8°C in a dry, dark environment due to its sensitivity to light and moisture. Key hazards include H302 (harmful if swallowed), H315-H319 (skin/eye irritation), and H332-H335 (respiratory irritation) .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N,N-dimethyl-2-(6-nitropyridin-3-yl)oxyethanamine

InChI

InChI=1S/C9H13N3O3/c1-11(2)5-6-15-8-3-4-9(10-7-8)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

IEGMEDVUGXKOOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine typically involves the reaction of 6-nitropyridin-3-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has shown promise in several biological assays:

  • Sirtuin Activation : Research indicates that compounds with similar structures can activate SIRT1, a sirtuin involved in regulating cellular processes such as aging and metabolism. Activation of SIRT1 has been linked to protective effects against neurodegeneration and cancer .
  • Anticancer Properties : Preliminary studies suggest that N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Drug Development

The nitropyridine group is often associated with enhanced pharmacological properties. Compounds containing this moiety have been explored for their potential as:

  • Anticancer agents
  • Neuroprotective drugs
  • Metabolic disorder treatments

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects can lead to insights into:

  • Enzyme inhibition
  • Signal transduction pathways
    This information is crucial for developing targeted therapies.

Table 1: Summary of Biological Assays Involving Similar Compounds

Compound NameBiological ActivityReference
6-(2-Nitrophenyl)-imidazo[2,1-b]thiazoleAnticancer
SIRT1 Activating CompoundsNeuroprotective
4-NitrophenylcyclohexanonesCytotoxic against cancer

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine (CAS 1346697-29-7)
  • Molecular Formula : C₁₅H₂₅BN₂O₃ (MW: 292.19 g/mol) .
  • Key Differences: Contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on the pyridine ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.
  • Applications : Likely used as an intermediate in medicinal chemistry for boron-containing drug candidates.
2.2. N,N-Dimethyl-2-((4-(pent-1-en-1-yl)quinolin-2-yl)oxy)ethanamine (6f)
  • Molecular Formula : C₁₆H₂₀N₂O (MW: 256.35 g/mol) .
  • Synthesized via palladium-catalyzed cascade reactions, suggesting utility in alkaloid-like drug development.
  • Applications: Possible anticancer or antimicrobial activity due to the quinoline scaffold, differing from the nitro-pyridine target.
2.3. Orphenadrine Hydrochloride (CAS 4682-36-4)
  • Molecular Formula: C₁₈H₂₃NO·HCl (MW: 305.85 g/mol) .
  • Key Differences :
    • Contains a bulky benzhydryl group (diphenylmethoxy) instead of a pyridine ring.
    • Clinically used as a muscle relaxant and antihistamine, with a longer half-life due to lipophilic aromatic groups.
  • Safety Profile: Known side effects include dizziness and dry mouth, contrasting with the target compound’s acute toxicity warnings .
2.4. Doxylamine Succinate (CAS 562-10-7)
  • Molecular Formula : C₁₇H₂₂N₂O·C₄H₆O₄ (MW: 388.46 g/mol) .
  • Key Differences :
    • Substituted with a pyridinyl-ethoxy group and formulated as a succinate salt for enhanced solubility.
    • Primarily used as a sedative antihistamine , leveraging its ethoxy linkage for CNS penetration.
  • Synthesis: Involves reacting 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride, followed by salt formation with succinic acid .
2.5. N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine (CAS 19804-27-4)
  • Molecular Formula: C₁₈H₂₃NO (MW: 269.38 g/mol) .
  • Key Differences :
    • Contains a para-methylbenzhydryl group , increasing lipophilicity compared to the target’s nitro-pyridine.
    • Structurally analogous to orphenadrine but with altered substitution patterns affecting receptor binding.

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications
Target Compound Nitropyridinyloxy, dimethylamine 211.22 Synthetic intermediate, drug precursor
Boronate Ester Derivative Pyridinyl-boronate, dimethylamine 292.19 Cross-coupling reactions
Quinoline Derivative (6f) Quinoline, pentenyl, dimethylamine 256.35 Antimicrobial/anticancer research
Orphenadrine Benzhydryl, dimethylamine 305.85 Muscle relaxant
Doxylamine Succinate Pyridinyl-ethoxy, succinate salt 388.46 Sedative antihistamine

Biological Activity

N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine, a compound featuring a nitropyridine moiety, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2

This compound contains a dimethylamino group and a nitropyridine, which are essential for its biological activity.

The biological activity of nitro compounds, including this compound, is often attributed to the presence of the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group can produce toxic intermediates that bind to DNA, causing cell death. For instance, metronidazole, a well-known nitro compound, acts through similar mechanisms by generating free radicals that damage microbial DNA .
  • Anti-inflammatory Effects : Nitro-containing molecules can modulate inflammatory pathways. They may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .
  • Sirtuin Activation : Some studies have indicated that compounds with similar structures can activate sirtuins, which are proteins involved in regulating cellular processes including aging and inflammation .

Biological Activity Data

A summary of relevant biological activities associated with this compound is presented in Table 1.

Biological Activity Mechanism Reference
AntimicrobialDNA interaction via reactive intermediates
Anti-inflammatoryInhibition of iNOS and COX
Sirtuin activationModulation of cellular pathways

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of nitropyridine exhibit significant antibacterial activity against various strains of bacteria. For example, compounds structurally similar to this compound were tested against ESKAPE pathogens and demonstrated variable potency .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of nitro compounds in models of chronic inflammation. Compounds similar to this compound demonstrated efficacy in reducing pro-inflammatory cytokines in cell cultures .

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, the ether linkage between the pyridine and ethanamine moieties can be formed by reacting 6-nitropyridin-3-ol with 2-chloro-N,N-dimethylethanamine under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves monitoring reaction kinetics via HPLC and adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., nitropyridinyl proton shifts at δ 8.5–9.0 ppm) and dimethylamino group integration .
  • High-Performance Liquid Chromatography (HPLC): USP-compliant methods using C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₆N₃O₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities reported in literature?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs (e.g., doxylamine derivatives in ). To address this:

  • Perform comparative binding assays under standardized conditions (e.g., radioligand displacement using [³H]-ligands).
  • Use molecular docking simulations (software: AutoDock Vina) to analyze steric/electronic interactions with target receptors (e.g., sigma-1 receptors in ).
  • Validate findings with site-directed mutagenesis of receptor binding pockets to identify critical residues .

Q. What strategies are effective for characterizing crystallographic disorder or polymorphism in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolve disorder by collecting high-resolution data (e.g., <1.0 Å) at low temperature (100 K). Use SHELXL for refinement, incorporating anisotropic displacement parameters for nitro and pyridinyl groups .
  • Powder X-Ray Diffraction (PXRD): Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms. Thermal analysis (DSC/TGA) can further distinguish hydrate/solvate phases .

Q. How should impurity profiling be conducted to meet pharmacopeial standards?

Methodological Answer:

  • Impurity Identification: Use HPLC-MS/MS with orthogonal separation (e.g., HILIC columns) to detect trace impurities (e.g., N-oxide derivatives, ). Synthesize reference standards (e.g., hydrogen succinate/fumarate salts) for spiking studies .
  • Quantification: Follow ICH Q3A/B guidelines, employing calibration curves with ≤0.1% detection limits. For nitrosamine risks (), employ GC-MS with headspace sampling .

Q. What computational approaches are suitable for predicting hydrogen-bonding patterns in crystalline forms?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules () to classify hydrogen-bond motifs (e.g., R₂²(8) rings).
  • Density Functional Theory (DFT): Optimize crystal packing using CASTEP or VASP to evaluate lattice energies. Compare with experimental SCXRD data to validate predictions .

Experimental Design Considerations

Q. How to design stability studies under accelerated conditions for this nitro-containing compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor nitro group reduction (e.g., via FTIR loss of NO₂ peaks at ~1520 cm⁻¹) .
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from degradation rates.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Re-evaluate experimental parameters: Use shake-flask method with UV quantification (λmax ~270 nm) under controlled pH (e.g., PBS buffer).
  • Computational Solubility Prediction: Apply Hansen Solubility Parameters (HSPiP software) correlating with experimental logP values (e.g., calculated logP ~1.8 in ) .

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